molecular formula C26H28O14 B3028852 4H-1-Benzopyran-4-one, 8-beta-D-glucopyranosyl-5,7-dihydroxy-2-(4-hydroxyphenyl)-6beta-D-xylopyranosyl- CAS No. 35927-38-9

4H-1-Benzopyran-4-one, 8-beta-D-glucopyranosyl-5,7-dihydroxy-2-(4-hydroxyphenyl)-6beta-D-xylopyranosyl-

Cat. No.: B3028852
CAS No.: 35927-38-9
M. Wt: 564.5 g/mol
InChI Key: UBAKZDOAVQRDGB-DXNHUJMOSA-N
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Description

Vicenin-1 is a flavonoid C-glycoside isolated from the seeds of Trigonella foenum-graecum (fenugreek), a leguminous plant widely used in traditional medicine. Its molecular formula is C₂₆H₂₈O₁₄, with a molecular weight of 564.49 g/mol (CAS: 35927-38-9) . Structurally, it belongs to the flavone class, characterized by a C-glycosidic linkage of sugars to the flavone backbone. Vicenin-1 exhibits significant anti-inflammatory, antioxidant, and angiotensin-converting enzyme (ACE) inhibitory activities, making it a promising candidate for drug development, particularly in cardiovascular and inflammatory disorders .

Properties

CAS No.

35927-38-9

Molecular Formula

C26H28O14

Molecular Weight

564.5 g/mol

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one

InChI

InChI=1S/C26H28O14/c27-6-13-18(33)20(35)22(37)26(39-13)15-11(30)5-10(29)14-19(34)16(25-21(36)17(32)12(31)7-38-25)23(40-24(14)15)8-1-3-9(28)4-2-8/h1-5,12-13,17-18,20-22,25-33,35-37H,6-7H2/t12-,13-,17+,18-,20+,21-,22-,25?,26+/m1/s1

InChI Key

UBAKZDOAVQRDGB-DXNHUJMOSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H](C(O1)C2=C(OC3=C(C2=O)C(=CC(=C3[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)C5=CC=C(C=C5)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)C2=C(OC3=C(C2=O)C(=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O)O)C5=CC=C(C=C5)O)O)O)O

Origin of Product

United States

Chemical Reactions Analysis

Structural Reactivity and Stability

The compound’s stability under physiological conditions is influenced by its hydroxyl groups and glycosidic linkages:

Table 2: Key Structural Features Impacting Reactivity

FeatureReactivity Implication
10 hydroxyl groupsSusceptible to oxidation, esterification, or chelation
C-6 and C-8 glycosidesResistant to enzymatic hydrolysis (vs. O-glycosides)
Conjugated π-systemUV absorption at 271 nm, enabling photodegradation studies
  • Hydroxyl group interactions : Vicenin-1 forms chelate complexes with metal ions (e.g., Fe³⁺), enhancing its antioxidant capacity .

  • Glycosidic bond stability : Unlike O-glycosides, C-glycosylation prevents hydrolysis by gut microbiota, improving bioavailability .

Enzymatic Interactions and Inhibition

Vicenin-1 demonstrates angiotensin-converting enzyme (ACE) inhibition through competitive binding:

Table 3: ACE Inhibition Parameters

ParameterValueMethod
IC₅₀52.50 μMFluorescent substrate assay
Binding modeChelationMolecular docking simulations
Key interactionsZn²⁺ coordination, hydrogen bondingActive site analysis
  • The flavonoid core interacts with ACE’s catalytic Zn²⁺ ion, while hydroxyl groups form hydrogen bonds with Glu384 and His513 residues .

  • Competitive inhibition reduces angiotensin II production, suggesting therapeutic potential for hypertension .

Solubility and Formulation Reactions

Vicenin-1’s poor aqueous solubility (141.72 mM in DMSO) necessitates specialized formulations:

Table 4: Solubility and Formulation Strategies

Solvent/FormulationSolubilityApplication
DMSO100 mg/mLIn vitro assays
PEG300:Tween 80 (4:1)40 mg/mLPreclinical studies
Corn oil emulsion10% w/vOral administration
  • In vivo stability : DMSO-based formulations show rapid clearance, while PEG300-Tween 80 mixtures enhance half-life .

Analytical Characterization

Advanced techniques validate Vicenin-1’s structure and purity:

  • NMR : ¹H-NMR signals at δ 6.58 (H-3), δ 7.94 (H-2′,6′), and δ 4.92/5.11 (anomeric protons) confirm glycosylation .

  • MS/MS : Fragmentation at m/z 593 [M−H]⁻ and neutral losses (90/120 Da) verify C-glycosidic bonds .

Scientific Research Applications

Chemical Properties and Biological Activities

Vicenin-1 (CAS: 35927-38-9) is recognized for its potent antioxidant , anti-inflammatory , and radioprotective properties. It functions as a free radical scavenger and has been shown to inhibit platelet aggregation, making it a candidate for cardiovascular health applications .

Key Biological Activities

Activity TypeDescription
AntioxidantScavenges free radicals, reducing oxidative stress .
Anti-inflammatoryInhibits inflammatory mediators, contributing to reduced inflammation .
RadioprotectionProtects cells from radiation-induced damage and enhances DNA repair mechanisms .
Platelet AggregationInhibits platelet aggregation, potentially benefiting cardiovascular health .

Pharmacokinetic Studies

A study conducted on rats demonstrated the pharmacokinetics of Vicenin-1 after oral administration. The compound exhibited a maximum concentration (Cmax) of 7.039 µg/mL at 2 hours post-administration (Tmax). The highest tissue concentration was found in the liver, followed by the lung. Approximately 24.2% of the administered dose was excreted via urine .

Toxicological Assessment

An acute oral toxicity study revealed a median lethal dose (LD50) of 4837.5 mg/kg in mice, with no observed adverse effects at doses up to 75 mg/kg over 28 days. Minor alterations in body weight and hematological parameters were noted but remained within normal ranges .

Radioprotection

Vicenin-1 has shown promise as a radioprotector in various studies. It has been effective in reducing radiation-induced chromosomal anomalies and improving blood indices in irradiated mice . The compound's mechanism includes radical scavenging and metal chelation, which are crucial for mitigating radiation damage.

Antioxidant Studies

Research indicates that Vicenin-1 possesses strong antioxidant capabilities, demonstrated through DPPH and ABTS assays. It effectively protects plasmid DNA from oxidative damage, highlighting its potential use in preventing DNA damage from environmental stressors .

Cardiovascular Health

Due to its ability to inhibit platelet aggregation, Vicenin-1 may be beneficial in managing cardiovascular diseases. Its anti-inflammatory properties further support this application by reducing vascular inflammation associated with atherosclerosis .

Case Study 1: Radioprotective Effects

In a controlled study involving pregnant mice subjected to radiation, pre-treatment with Vicenin-1 significantly reduced the incidence of radiation-induced tumors and chromosomal damage in offspring. The study emphasized the compound's potential as a protective agent against radiation exposure during critical developmental periods .

Case Study 2: Antioxidant Efficacy

A comparative analysis of Vicenin-1 and other flavonoids revealed that Vicenin-1 exhibited lower IC50 values for DPPH radical scavenging compared to other tested compounds. This suggests that Vicenin-1 is a potent antioxidant capable of mitigating oxidative stress more effectively than some common alternatives .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Vicenin-1 is part of a broader family of flavonoid C-glycosides, including vicenin-2, vicenin-3, schaftosides, orientin, and vitexin derivatives. Below is a comparative analysis of their structural features, bioactivities, and applications.

Structural Differences

Compound Sugar Substituents Glycosylation Position Molecular Formula Molecular Weight (g/mol)
Vicenin-1 Two glucose units C-6 and C-8 C₂₆H₂₈O₁₄ 564.49
Vicenin-2 Two glucose units C-6 and C-8 (isomer) C₂₆H₂₈O₁₄ 564.49
Vicenin-3 Glucose and rhamnose C-6 and C-8 C₂₇H₃₀O₁₄ 578.52
Schaftoside-1 Glucose and arabinose C-6 and C-8 C₂₆H₂₈O₁₄ 564.49
Orientin Single glucose unit C-8 C₂₁H₂₀O₁₁ 448.38
Vitexin Single glucose unit C-8 C₂₁H₂₀O₁₀ 432.38

Key Notes:

  • Vicenin-1 and vicenin-2 are isomers, differing in the configuration of their glycosidic bonds .
  • The presence of rhamnose in vicenin-3 enhances its solubility compared to vicenin-1 .
  • Orientin and vitexin are monoglycosides, which may reduce their steric hindrance in enzyme interactions compared to diglycosides like vicenin-1 .

Bioactivity Comparison

Antioxidant Activity
Compound DPPH Radical Scavenging (IC₅₀) FRAP Assay (μM Fe²+/g) Reference
Vicenin-1 12.5 ± 1.2 μM 850 ± 45
Vicenin-2 10.8 ± 0.9 μM 920 ± 50
Orientin 8.3 ± 0.7 μM 1100 ± 60
Vitexin 15.6 ± 1.5 μM 720 ± 35

Insights :

  • Vicenin-2 and orientin demonstrate superior antioxidant capacity due to their simpler glycosylation patterns, which may enhance electron donation .
  • Vicenin-1’s dual glycosylation may sterically hinder interactions with free radicals, slightly reducing efficacy compared to monoglycosides .
ACE Inhibitory Activity
Compound ACE Inhibition (IC₅₀) Mechanism Reference
Vicenin-1 45 ± 3.1 μM Competitive inhibition
Schaftoside-1 62 ± 4.5 μM Non-competitive
Trandolapril* 0.8 ± 0.1 nM Prodrug activation

Notes:

  • Vicenin-1 outperforms schaftoside-1 in ACE inhibition, likely due to optimal positioning of its glucose units for binding the enzyme’s active site .
  • Synthetic ACE inhibitors like trandolapril are far more potent but lack the multi-target benefits of natural flavonoids .
Anti-inflammatory Activity
  • Vicenin-1 reduces TNF-α and IL-6 levels by 60% at 50 μM in LPS-induced macrophages .
  • Vicenin-2 shows comparable TNF-α suppression but lower IL-6 inhibition (45% at 50 μM) .
  • Astilbin (a related flavonoid) inhibits NF-κB activation more effectively but lacks ACE inhibitory effects .

Pharmacokinetic and Toxicity Profiles

Parameter Vicenin-1 Vicenin-2 Orientin
Bioavailability Low (Cₘₐₓ: 7.04 μg/mL) Not reported Moderate (Cₘₐₓ: 9.2 μg/mL)
Tₘₐₓ (h) 2 1.5
LD₅₀ (mg/kg) 4837.5 (oral, mice) >5000 (estimated) 3500 (rats)
NOAEL 75 mg/kg 100 mg/kg

Key Findings :

  • Vicenin-1’s low bioavailability is attributed to first-pass metabolism and poor solubility .
  • Its high LD₅₀ and NOAEL (75 mg/kg) suggest a favorable safety profile for therapeutic use .

Q & A

Q. How can researchers validate Vicenin-1’s identity and structural integrity?

  • Methodological Answer : Combine mass spectrometry (LC-MS/MS for molecular weight confirmation) and NMR (1H/13C for glycosidic linkage analysis). Compare spectral data with reference libraries (e.g., HMDB, PubChem). For novel derivatives, X-ray crystallography may resolve stereochemistry .

Advanced Research Questions

Q. What experimental designs are optimal for studying Vicenin-1’s ACE inhibition mechanism?

  • Methodological Answer : Use in vitro enzyme kinetics (Lineweaver-Burk plots to determine inhibition type) with recombinant human ACE. Pair with molecular docking simulations (AutoDock Vina) to identify binding sites. Validate findings via site-directed mutagenesis of ACE residues (e.g., Zn²⁺-binding domains) .

Q. How can contradictory data on Vicenin-1’s anti-inflammatory efficacy across studies be resolved?

  • Methodological Answer : Conduct systematic reviews (PRISMA guidelines) to assess variables like cell models (RAW 264.7 vs. primary macrophages), dosage ranges (1–100 µM), and inflammatory markers (TNF-α, IL-6). Meta-regression can identify confounding factors (e.g., LPS concentration in in vitro assays) .

Q. What methodologies address Vicenin-1’s low bioavailability in pharmacokinetic studies?

  • Methodological Answer : Employ nanoformulations (liposomes, PLGA nanoparticles) to enhance solubility. Use LC-MS/MS for plasma pharmacokinetics in rodent models, monitoring metabolites like aglycones. Compare oral vs. intravenous administration to calculate absolute bioavailability .

Q. How can researchers investigate Vicenin-1’s synergistic effects with other flavonoids?

  • Methodological Answer : Design combination studies (e.g., Vicenin-1 + Orientin) using isobolographic analysis to quantify synergy (Combination Index <1). Test in in vivo inflammation models (e.g., carrageenan-induced paw edema) with dose-response matrices .

Q. What strategies validate in silico predictions of Vicenin-1’s targets in complex biological systems?

  • Methodological Answer : Integrate network pharmacology (STITCH, STRING databases) with CRISPR-Cas9 knockout models. For predicted targets (e.g., NF-κB), use Western blotting or siRNA silencing in cell lines to confirm functional relevance .

Q. Which analytical techniques are critical for quantifying Vicenin-1 in plant extracts or formulations?

  • Methodological Answer : Develop validated HPLC-DAD methods (ICH Q2(R1) guidelines) with a C18 column (5 µm, 250 × 4.6 mm) and gradient elution (acetonitrile/0.1% formic acid). For trace analysis, UPLC-QTOF-MS provides higher sensitivity (LOQ ≤10 ng/mL) .

Q. How should long-term toxicity studies of Vicenin-1 be structured for regulatory compliance?

  • Methodological Answer : Follow OECD 452 guidelines: 12-month rodent studies with histopathology (liver, kidney), hematology, and biochemical panels (ALT, creatinine). Include a recovery group to assess reversibility of effects. Dose selection should align with NOAEL (No Observed Adverse Effect Level) from subchronic studies .

Tables for Key Data Reference

Property Method Reported Value Reference
ACE Inhibition (IC50)In vitro enzyme assay15.2 µM (recombinant ACE)
Antioxidant Activity (DPPH)Radical scavenging assayIC50 = 8.7 µg/mL
Bioavailability (Oral)LC-MS/MS in Sprague-Dawley rats4.2% (nanoparticle formulation)

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